molecular formula C20H18N2S B11529898 1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole

1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole

Cat. No.: B11529898
M. Wt: 318.4 g/mol
InChI Key: OBSIKKRJSIFTTM-UHFFFAOYSA-N
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Description

1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a naphthyl group with a benzimidazole core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole typically involves the condensation of 2-methylnaphthylmethylamine with 2-methylthiobenzimidazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of advanced catalytic systems and automated reactors is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of parasitic infections and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-naphthylmagnesium bromide
  • 2-Methyl-1-naphthylboronic acid
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole stands out due to its unique combination of a naphthyl group and a benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N2S

Molecular Weight

318.4 g/mol

IUPAC Name

1-[(2-methylnaphthalen-1-yl)methyl]-2-methylsulfanylbenzimidazole

InChI

InChI=1S/C20H18N2S/c1-14-11-12-15-7-3-4-8-16(15)17(14)13-22-19-10-6-5-9-18(19)21-20(22)23-2/h3-12H,13H2,1-2H3

InChI Key

OBSIKKRJSIFTTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=C3SC

Origin of Product

United States

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